7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as BMPT, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Scientific Research Applications
Synthesis Techniques and Protective Group Strategies
Thietanyl Protection in Synthesis : A study demonstrated the use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The approach outlined provides a novel route for synthesizing 1,8-disubstituted 3-methyl-3,7-dihydro1H-purine-2,6-diones, highlighting the stability of thietanyl groups during nucleophilic substitution reactions (Khaliullin & Shabalina, 2020).
Heterocyclic Compounds and Purine Derivatives
Purine Derivatives as Pharmacophoric Group : Research on purine analogs, including thiopurine derivatives, has shown their effectiveness in various clinical applications such as antiviral and antitumor agents. The study emphasizes purine's significant role in enzyme and nucleic acid synthesis and function, underlining its importance in developing protein kinase inhibitors (Lorente-Macías et al., 2018).
Biological Activities and Drug Development
Novel Substituted Pyridines and Purines : A series of substituted pyridines and purines containing 2,4-thiazolidinedione have been synthesized and evaluated for their effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities, demonstrating potential for further pharmacological studies (Kim et al., 2004).
Molecular Structure and Interaction Studies
Molecular Structure of 8-Benzylamino Derivatives : An investigation into the molecular structure of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline revealed specific geometric configurations and hydrogen bonding networks, providing insights into the interaction patterns of similar purine derivatives (Karczmarzyk et al., 1995).
properties
IUPAC Name |
7-benzyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11(2)10-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)9-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUBOWWPZXFXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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